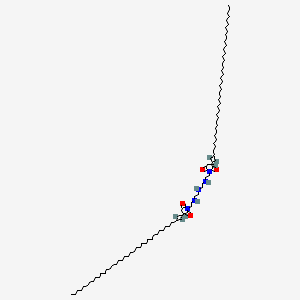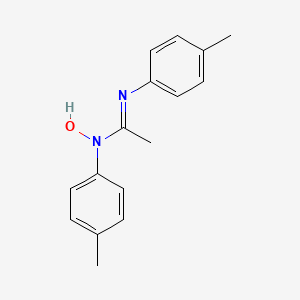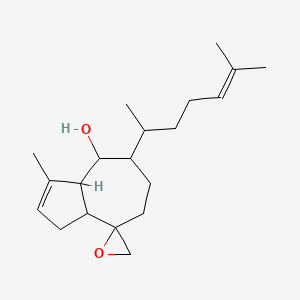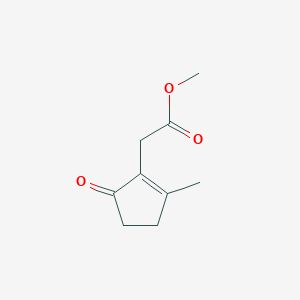![molecular formula C11H24O2S B14505429 2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane CAS No. 64199-27-5](/img/structure/B14505429.png)
2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane is an organic compound with the molecular formula C12H26O4S It is characterized by the presence of a sulfanyl group attached to a diethoxyethyl moiety and a methylbutane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane typically involves the reaction of 2,2-diethoxyethanol with a suitable sulfanylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the sulfanyl group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The diethoxyethyl moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The diethoxyethyl moiety may also interact with hydrophobic regions of biomolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2,2-Diethoxyethyl)sulfanyl]-1,1-diethoxyethane
- Methyl (2S)-(2,2-diethoxyethyl)sulfanylacetate
- (2-Bromophenyl)(2,2-diethoxyethyl)sulfane
Uniqueness
2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane is unique due to its specific combination of a sulfanyl group with a diethoxyethyl moiety and a methylbutane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
64199-27-5 |
|---|---|
Fórmula molecular |
C11H24O2S |
Peso molecular |
220.37 g/mol |
Nombre IUPAC |
2-(2,2-diethoxyethylsulfanyl)-2-methylbutane |
InChI |
InChI=1S/C11H24O2S/c1-6-11(4,5)14-9-10(12-7-2)13-8-3/h10H,6-9H2,1-5H3 |
Clave InChI |
STIBJMFTJANDLY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)SCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)


![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)



![1-[4-(2,3-Dihydroxypropoxy)phenyl]butan-1-one](/img/structure/B14505391.png)



![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)


